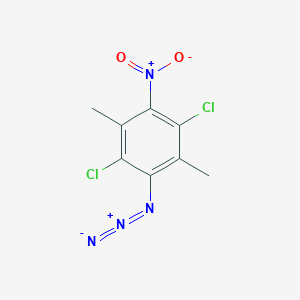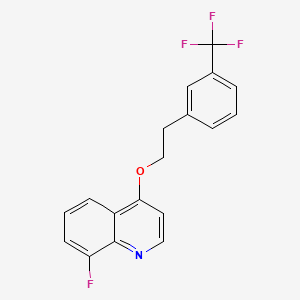
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is a fluorinated quinoline derivative This compound is notable for its unique structural features, which include a fluorine atom at the 8th position of the quinoline ring and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline typically involves multiple steps. One common method includes the reaction of 8-fluoroquinoline with 3-(trifluoromethyl)phenyl ethyl ether under specific conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, influencing various biochemical pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
8-Fluoroquinoline: Lacks the ethoxy and trifluoromethyl groups.
4-(Trifluoromethyl)quinoline: Lacks the fluorine atom at the 8th position.
3-(Trifluoromethyl)phenyl ethyl ether: Lacks the quinoline ring.
Uniqueness: 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is unique due to the combination of its fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
124559-46-2 |
|---|---|
Formule moléculaire |
C18H13F4NO |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
8-fluoro-4-[2-[3-(trifluoromethyl)phenyl]ethoxy]quinoline |
InChI |
InChI=1S/C18H13F4NO/c19-15-6-2-5-14-16(7-9-23-17(14)15)24-10-8-12-3-1-4-13(11-12)18(20,21)22/h1-7,9,11H,8,10H2 |
Clé InChI |
ZKKVGGDNUHRUJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CCOC2=C3C=CC=C(C3=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


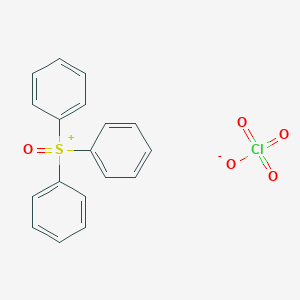
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
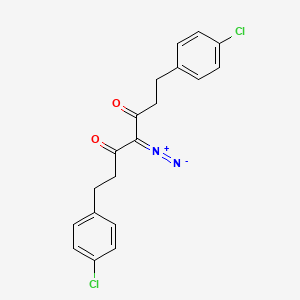
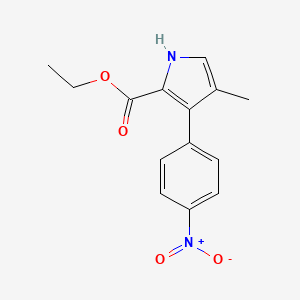
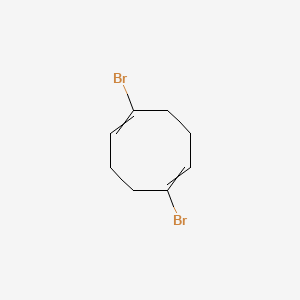
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
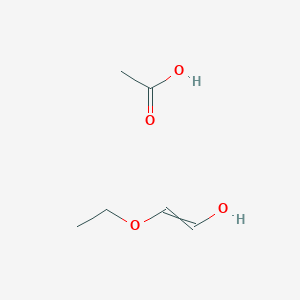
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
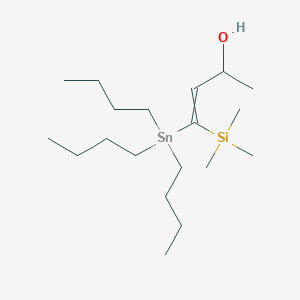

![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
